molecular formula C16H12F3NO B11837277 2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11837277
M. Wt: 291.27 g/mol
InChI Key: YDZWPHMIFKJEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Friedel-Crafts acylation of an appropriate aromatic compound, followed by cyclization and subsequent trifluoromethylation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the quinolinone core .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The quinolinone core can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the dihydroquinolinone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)11-5-3-4-10(8-11)14-9-15(21)12-6-1-2-7-13(12)20-14/h1-8,14,20H,9H2

InChI Key

YDZWPHMIFKJEGT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.